

Confirming the Structure of 3-Methoxymethoxy-5-phenylisoxazole: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name: 3-Methoxymethoxy-5-phenylisoxazole

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The unequivocal structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides a comparative framework for the structural elucidation of **3-Methoxymethoxy-5-phenylisoxazole**, a substituted isoxazole derivative. Due to the absence of published experimental data for this specific molecule, this guide presents predicted spectroscopic data and compares it with experimental data from structurally related analogs: 3-methyl-5-phenylisoxazole and 5-(3-methoxyphenyl)-3-phenylisoxazole.

Predicted vs. Experimental Spectroscopic Data

The following table summarizes the predicted ^1H NMR and ^{13}C NMR chemical shifts for **3-Methoxymethoxy-5-phenylisoxazole** alongside the experimental data for the comparator compounds. Mass spectrometry data is also included to illustrate expected fragmentation patterns.

Spectroscopic Data	3-Methoxymethoxy-5-phenylisoxazole (Predicted)	3-methyl-5-phenylisoxazole (Experimental) [1]	5-(3-methoxyphenyl)-3-phenylisoxazole (Experimental) [1]
¹ H NMR (ppm)	Phenyl H's: ~7.4-7.8, Isoxazole H: ~6.5, -O-CH ₂ -O: ~5.4 (s, 2H), -O-CH ₃ : ~3.5 (s, 3H)	Phenyl H's: 7.76-7.70 (m, 2H), 7.46-7.37 (m, 3H), Isoxazole H: 6.33 (s, 1H), -CH ₃ : 2.33 (s, 3H)	Phenyl H's: 7.89-7.82 (m, 2H), 7.53-7.33 (m, 6H), 7.53-6.97 (m, 1H), Isoxazole H: 6.81 (s, 1H), -OCH ₃ : 3.86 (s, 3H)
¹³ C NMR (ppm)	C=O (isoxazole): ~170, C-phenyl (isoxazole): ~160, Phenyl C's: ~125-130, C-O (isoxazole): ~100, -O-CH ₂ -O: ~95, -O-CH ₃ : ~56	C=O (isoxazole): 169.4, C-phenyl (isoxazole): 160.2, Phenyl C's: 129.8, 128.7, 127.4, 125.5, C-O (isoxazole): 100.0, -CH ₃ : 11.40	C=O (isoxazole): 170.1, C-phenyl (isoxazole): 162.8, Phenyl C's: 159.8, 130.4, 129.9, 129.0, 128.8, 128.5, 126.7, C-O (isoxazole): 97.6, Other aromatic C's: 118.2, 116.0, 110.8, -OCH ₃ : 55.3
Mass Spec (m/z)	Predicted [M+H] ⁺ : 206.08	[M+H] ⁺ not reported, M: 159.18 [2]	[M+H] ⁺ not reported, M: 251.28

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean 5 mm NMR tube.[\[3\]](#) Ensure the sample is fully dissolved, using gentle vortexing if necessary.
- Instrument Setup:

- Insert the sample into the NMR spectrometer.
- Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[\[3\]](#)
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[\[3\]](#)
- Tune and match the probe for the desired nucleus (^1H or ^{13}C) to maximize signal-to-noise.[\[3\]](#)
- Data Acquisition:
 - Acquire a ^1H spectrum. Typically, a small number of scans are sufficient.
 - For ^{13}C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
 - Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.
 - Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI).
- Instrument Setup:
 - Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.
 - Select the appropriate ionization method (e.g., ESI, APCI) to generate charged molecules or fragments.
- Data Acquisition:
 - Acquire a full scan mass spectrum to determine the molecular weight of the compound.

- Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.
- High-resolution mass spectrometry (HRMS) should be used to determine the exact mass and elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

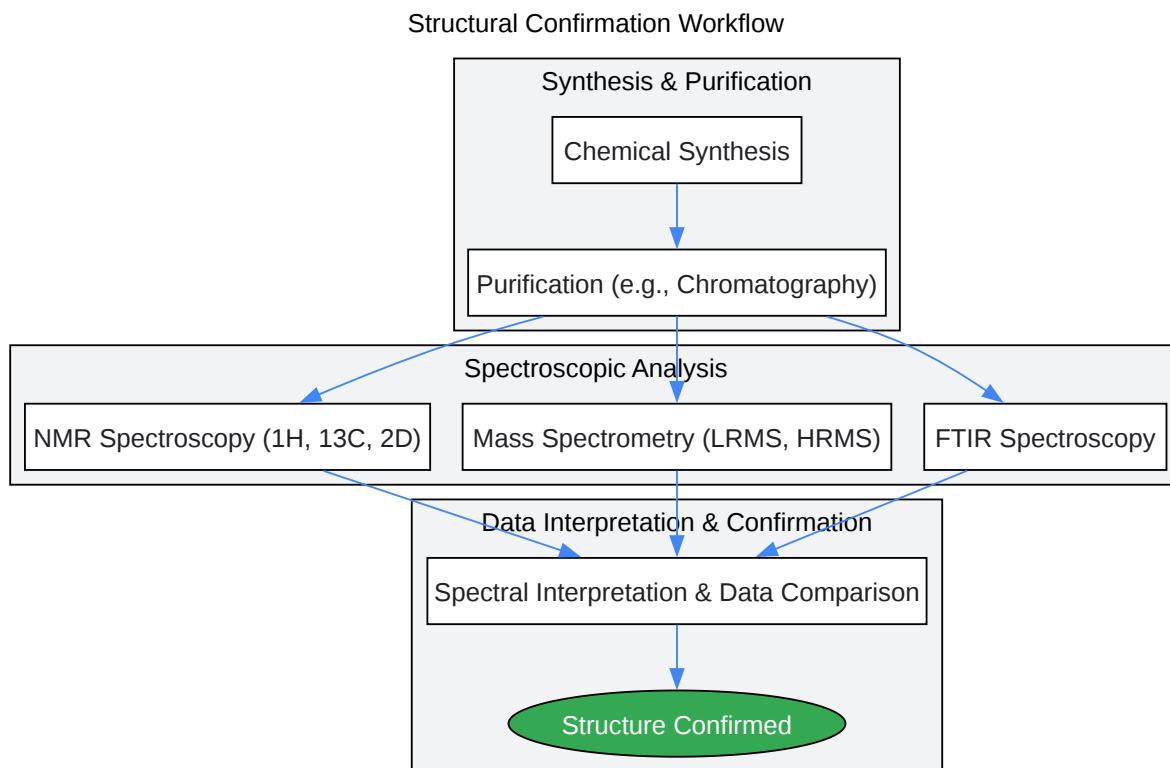
- For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.[\[4\]](#) Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid directly on the ATR crystal.[\[4\]](#)
- For liquids: A thin film of the liquid can be placed between two salt plates (e.g., NaCl).

- Data Acquisition:

- Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.[\[5\]](#)
- Place the sample in the spectrometer and record the sample spectrum.
- The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Structural Confirmation Workflow

The following diagram illustrates a typical workflow for the structural confirmation of a novel compound like **3-Methoxymethoxy-5-phenylisoxazole**.



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Caption: Workflow for the synthesis, purification, and structural confirmation of a chemical compound.

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